molecular formula C19H19N3O4 B2439418 2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886897-45-6

2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2439418
CAS No.: 886897-45-6
M. Wt: 353.378
InChI Key: IWSCCORZGXHENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-7-9-22-15(10-12)21-18(24)16(19(22)25)17(23)20-8-6-13-4-3-5-14(11-13)26-2/h3-5,7,9-11,24H,6,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSCCORZGXHENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the available literature on its biological activity, including mechanisms of action, synthesis, and case studies that highlight its efficacy.

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 352.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=CC=C1CCNC(=O)CCC2=NN=C3C=CC=CN3C2=O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. The methoxyphenethyl group can facilitate binding to receptor sites, while the pyrido[1,2-a]pyrimidine core may inhibit enzymes involved in cancer cell proliferation.

Enzymatic Inhibition

Research indicates that compounds with similar structures have shown inhibitory effects on various kinases, particularly those involved in tumor growth and survival pathways. For instance, studies on related pyrido[2,3-d]pyrimidines demonstrated significant inhibition of EGFR tyrosine kinase activity, suggesting a potential pathway for this compound as well .

Biological Activity Data

Activity Type IC50 Value Cell Line Reference
EGFR Inhibition13 nMNCI-H1975
Cytotoxicity>50 μMA549
Selective Activity0.297 ± 0.024 μMNCI-H1975

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have shown that derivatives of pyrido[1,2-a]pyrimidines exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds structurally similar to this compound have demonstrated significant antitumor activity against several cell lines including NCI-H1975 and A549, with IC50 values indicating potent inhibition at low concentrations .
  • Enzyme Interaction Studies : Detailed enzymatic assays have been conducted to evaluate the inhibitory effects on EGFR kinase activity. The results indicated that the compound could inhibit kinase activity effectively at nanomolar concentrations, which is promising for therapeutic applications in cancers driven by EGFR mutations .
  • Comparative Analysis : A comparative study of similar compounds indicated that modifications in the side chains significantly influence biological activity. For instance, introducing different aryl groups can enhance or diminish the compound's efficacy against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with a pyrido[1,2-a]pyrimidine core. Key steps include condensation of aldehydes with aminopyridine derivatives, followed by functionalization of the carboxamide group. Catalysts like Lewis acids (e.g., ZnCl₂) and solvents such as DMF or THF are critical for regioselectivity. Purification via column chromatography or recrystallization improves purity. Optimization may involve adjusting reaction temperature (e.g., 80–120°C) and stoichiometric ratios of reagents .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

  • Methodological Answer : Structural validation employs a combination of ¹H/¹³C NMR (to confirm substituent positions and hydrogen bonding), mass spectrometry (for molecular weight verification), and X-ray crystallography (to resolve stereochemistry). For example, NMR chemical shifts near δ 8.0–8.5 ppm typically indicate aromatic protons in the pyrido[1,2-a]pyrimidine core. Elemental analysis ensures stoichiometric accuracy .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodological Answer : Initial screening involves in vitro assays against target enzymes (e.g., viral proteases or kinases) or cell lines (e.g., cancer cells like MCF-7 or HeLa). Dose-response curves (IC₅₀ values) and cytotoxicity assays (via MTT or resazurin) are standard. For antiviral studies, plaque reduction assays or RT-PCR quantify viral load inhibition .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking (using tools like AutoDock Vina) predicts binding affinities to targets like SARS-CoV-2 Mpro or EGFR kinase. QSAR models correlate structural features (e.g., methoxy group placement) with activity. For example, substituting the 3-methoxyphenethyl group with bulkier aryl groups may improve hydrophobic interactions in binding pockets .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration in cell culture). Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) validate results. Meta-analyses of SAR data can identify confounding factors, such as solubility limitations .

Q. How is the compound’s stability under physiological conditions evaluated, and what formulation strategies mitigate degradation?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile groups (e.g., the 4-oxo moiety). HPLC-MS monitors degradation products. To enhance stability, prodrug strategies (e.g., esterification of the hydroxy group) or nanoformulations (liposomes) improve bioavailability .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (Kₐ, Kd), while cryo-EM or X-ray crystallography of target-ligand complexes reveals binding modes. Isotopic labeling (e.g., ¹⁵N/¹³C) in NMR tracks conformational changes upon binding .

Key Research Gaps

  • Mechanistic Insights : Limited data on off-target effects (e.g., cytochrome P450 inhibition).
  • In Vivo Pharmacokinetics : Absence of ADME studies in rodent models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.